2-Fluoro-6-methoxy-3-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-fluoro-6-methoxy-3-phenylpyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-11-8-7-10(12(13)14-11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
UZXLKPOKNALTCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Fluoro 6 Methoxy 3 Phenylpyridine
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 2-fluoro-6-methoxy-3-phenylpyridine reveals several viable pathways for its construction. The key disconnections involve the carbon-fluorine (C-F), carbon-oxygen (C-O), and carbon-carbon (C-C) bonds.
C-F Bond Disconnection: This approach suggests a late-stage fluorination of a precursor such as 2-hydroxy-6-methoxy-3-phenylpyridine or, more commonly, a halogen exchange reaction on a 2-chloro- or 2-bromo-6-methoxy-3-phenylpyridine intermediate.
C-O Bond Disconnection: This strategy points towards the methoxylation of a 2-fluoro-6-halopyridine or a related derivative as a key step.
C-C Bond Disconnection: This disconnection implies a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 3-halo-2-fluoro-6-methoxypyridine and a phenylboronic acid derivative. researchgate.netmdpi.com
Based on these primary disconnections, a convergent synthesis would involve preparing appropriately substituted pyridine (B92270) and phenyl fragments followed by their coupling. However, a more linear approach, which is often more practical, would involve the sequential functionalization of a pre-existing pyridine ring. A plausible forward synthesis, guided by the subsequent sections, would commence with a di-substituted pyridine, followed by the introduction of the remaining functional groups. For instance, a dihalopyridine could undergo a selective cross-coupling reaction to install the phenyl group, followed by sequential substitutions to introduce the methoxy (B1213986) and fluoro groups. The regioselectivity of each step is a critical consideration in this approach. rsc.orgnih.gov
Approaches for Introducing Fluorine into the Pyridine Ring System
The incorporation of a fluorine atom onto the electron-deficient pyridine ring presents unique challenges and can be achieved through several methods.
Direct Fluorination Techniques
Direct C-H fluorination offers an atom-economical approach to synthesizing fluorinated pyridines. Electrophilic fluorinating reagents, such as Selectfluor, are commonly employed for this purpose. nih.gov However, these reactions can sometimes lack regioselectivity, especially in complex molecules with multiple potential reaction sites. For a substituted pyridine, the electronic nature of the existing groups significantly influences the position of fluorination. In some cases, direct fluorination with elemental fluorine gas under controlled, low-temperature conditions can provide 2-fluoro substituted pyridines. google.com Another approach involves the use of silver(II) fluoride (B91410) (AgF2), which has been shown to selectively fluorinate pyridines at the position adjacent to the nitrogen atom under mild conditions. researchgate.net The use of pyridine N-oxides is another strategy to facilitate direct fluorination, particularly for achieving meta-substitution patterns. rsc.org
Halogen-Exchange Fluorination Strategies
Halogen-exchange (Halex) reactions are a robust and widely used method for the synthesis of fluorinated heteroaromatics. frontiersin.orgorganic-chemistry.orgnih.gov This method involves the displacement of a chloride or bromide atom with a fluoride ion, typically using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent.
| Reactant | Reagents | Conditions | Product | Yield |
| 2-Chloropyridine derivative | KF, Phase-transfer catalyst | High temperature | 2-Fluoropyridine (B1216828) derivative | Varies |
| 2-Bromopyridine derivative | CsF | DMSO or Sulfolane | 2-Fluoropyridine derivative | Generally high |
The reactivity order for the leaving group is typically I > Br > Cl. The choice of fluoride source and reaction conditions is crucial for achieving high yields and minimizing side reactions. frontiersin.org
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) is the underlying mechanism for many fluorination reactions on pyridine rings, including the Halex reaction. nih.govstackexchange.comyoutube.com The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. The rate of SNAr reactions is significantly influenced by the nature of the leaving group and the presence of electron-withdrawing substituents on the ring. Fluorine itself is a good leaving group in SNAr reactions, which is a key consideration in sequential substitution strategies. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than the corresponding reaction of 2-chloropyridine. nih.gov This highlights the high reactivity of 2-fluoropyridines towards nucleophiles. For the synthesis of the target compound, an SNAr reaction with a fluoride source on a precursor with a suitable leaving group at the 2-position would be a key step. epa.govlibretexts.org
Methodologies for Installing the Methoxy Group on the Pyridine Ring
The introduction of a methoxy group onto the pyridine ring is typically achieved through nucleophilic substitution of a halide with a methoxide (B1231860) source.
Alkoxylation Reactions
Alkoxylation of a halopyridine is a common strategy for introducing a methoxy group. google.com This reaction generally involves treating a chloro- or bromopyridine with sodium methoxide in methanol (B129727) or another suitable solvent. The regioselectivity of this reaction is governed by the electronic properties of the pyridine ring, with substitution favored at the electron-deficient 2- and 6-positions. stackexchange.com In the context of synthesizing this compound, a precursor such as 2,6-dichloro-3-phenylpyridine (B189514) could potentially be selectively methoxylated at the 6-position. However, controlling the regioselectivity to favor the desired isomer can be challenging and may require careful optimization of reaction conditions or the use of directing groups. rsc.org
| Starting Material | Reagent | Product |
| 2-Chloro-6-methylpyridine | Sodium Methoxide | 2-Methoxy-6-methylpyridine |
| 2,6-Dichloropyridine (B45657) | Sodium Methoxide | 2-Chloro-6-methoxypyridine and 2,6-Dimethoxypyridine |
The synthesis of the target compound, this compound, can be envisioned through a multi-step sequence. A potential route could start with a Suzuki-Miyaura coupling of a dihalopyridine with phenylboronic acid to form a 3-phenyl-dihalopyridine intermediate. researchgate.netnih.govacs.org This would be followed by a regioselective methoxylation and a subsequent halogen-exchange fluorination to yield the final product. The specific choice of halogens and the order of the substitution reactions would be critical to ensure the desired regiochemical outcome.
Sequential Synthesis via Precursors
Sequential synthesis involves the stepwise modification of a pre-existing pyridine or a related heterocyclic core. This approach allows for the controlled introduction of functional groups.
A common strategy begins with a polysubstituted pyridine, such as 2-chloro-6-(trichloromethyl)pyridine. This precursor can undergo fluorination to replace the chlorine atoms with fluorine. The fluorination can be carried out using agents like anhydrous hydrogen fluoride, potentially in the presence of a metal fluoride. This process can be conducted in either the liquid or vapor phase at elevated temperatures, typically ranging from 90-250 °C. google.com
Another approach involves starting with a nitropyridine compound. For instance, a compound like 2-bromo-6-methyl-5-nitropyridine can be subjected to a series of reactions. google.com These may include the reduction of the nitro group to an amine, followed by a diazotization-fluorination sequence (a modified Balz-Schiemann reaction) to introduce the fluorine atom. google.com The bromo group serves as a handle for subsequent cross-coupling reactions to introduce the phenyl moiety.
The synthesis of fluorinated nucleoside analogs also provides insights into relevant precursor strategies. For example, the synthesis of 3-fluoro-6-thio-glucopyranosyl nucleosides involves the deacetylation of protected sugar derivatives, selective tosylation, and subsequent treatment with potassium thioacetate (B1230152) to introduce a sulfur-containing group. nih.gov This highlights the principle of sequential functional group manipulation on a core structure.
Strategies for Phenyl Moiety Introduction
The introduction of the phenyl group at the 3-position of the pyridine ring is a critical step and is often achieved through modern cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound, such as a phenylboronic acid, with a halide (e.g., bromo- or chloro-pyridine derivative) in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov
The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand on the palladium catalyst is crucial and can influence the reaction's efficiency, especially with less reactive chlorides. libretexts.orgnih.gov Bulky, electron-donating phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step. libretexts.org
For the synthesis of this compound, a precursor such as 3-bromo-2-fluoro-6-methoxypyridine (B1379727) would be reacted with phenylboronic acid under Suzuki-Miyaura conditions. The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields.
Table 1: Key Components in Suzuki-Miyaura Cross-Coupling
| Component | Role | Examples |
| Palladium Catalyst | Facilitates the cross-coupling reaction | Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂ |
| Ligand | Stabilizes the catalyst and influences reactivity | Biaryl monophosphines (e.g., BrettPhos, RuPhos), SPhos |
| Organoboron Reagent | Source of the phenyl group | Phenylboronic acid, phenylboronic acid esters |
| Base | Activates the organoboron reagent | K₃PO₄, Cs₂CO₃, NaHCO₃ |
| Solvent | Provides the reaction medium | Toluene, Dioxane, Ethanol (B145695)/Water mixtures |
This table provides examples of components commonly used in Suzuki-Miyaura cross-coupling reactions.
While Suzuki-Miyaura is prominent, other palladium-catalyzed reactions can also be employed. For instance, Stille coupling, which uses organotin reagents, and Negishi coupling, which utilizes organozinc reagents, are alternative methods for forming aryl-aryl bonds. libretexts.org However, the toxicity of organotin compounds in Stille coupling is a significant drawback. libretexts.org
Palladium-catalyzed amination and amidation reactions, while not directly forming the C-C bond for the phenyl group, demonstrate the versatility of palladium catalysts in functionalizing pyridine rings. nih.govrsc.org These reactions often utilize specialized biaryl monophosphine ligands to achieve high efficiency. nih.gov The development of catalysts capable of activating C-Cl and even C-NO₂ bonds expands the range of possible precursors for cross-coupling. chemrxiv.org
The addition of organometallic reagents like Grignard reagents (organomagnesium halides) or organolithium reagents to a pyridine ring can also introduce a phenyl group. science.gov For instance, the reaction of a suitably substituted pyridine, potentially activated as an N-acylpyridinium salt, with phenylmagnesium bromide could lead to the desired product. nih.gov
In some cases, a copper-catalyzed approach can be used in conjunction with Grignard reagents for the synthesis of related structures. science.gov The reaction conditions, particularly the choice of solvent and temperature, are critical to control the reactivity of these highly nucleophilic reagents.
Total Synthesis Approaches to this compound
Total synthesis aims to construct the target molecule from simpler, acyclic precursors. This approach offers flexibility in the placement of substituents.
A convergent synthesis involves the preparation of key fragments of the molecule separately, which are then joined together in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a fragment containing the fluoro- and methoxy-substituted pyridine core and another fragment containing the phenyl group. These fragments would then be coupled, for example, via a Suzuki-Miyaura reaction as a key bond-forming step. nih.govthieme-connect.com
Stepwise Linear Synthesis
A plausible and commonly employed strategy for the synthesis of this compound involves a linear sequence of reactions, starting from readily available pyridine derivatives. This approach allows for the controlled introduction of the fluoro, methoxy, and phenyl substituents onto the pyridine core.
A representative synthetic pathway can be conceptualized as follows:
Methoxylation of a Dihalopyridine: The synthesis can commence with a dihalopyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine. One of the halogen atoms undergoes nucleophilic aromatic substitution with a methoxide source, typically sodium methoxide, to yield a 2-halo-6-methoxypyridine intermediate. The selection of the dihalopyridine and reaction conditions can influence the regioselectivity of this step.
Introduction of the Phenyl Group via Suzuki-Miyaura Cross-Coupling: The subsequent key transformation is the introduction of the phenyl group at the 3-position. This is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.comlibretexts.org The 3-position of the 2-halo-6-methoxypyridine is first halogenated, for instance, via bromination, to create a suitable handle for the cross-coupling. The resulting 3-bromo-2-halo-6-methoxypyridine is then reacted with phenylboronic acid in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net
Fluorination: The final step involves the introduction of the fluorine atom at the 2-position. This can be accomplished through a halogen exchange (Halex) reaction, where the remaining chloro or bromo substituent is displaced by fluoride, often using a fluoride salt like potassium fluoride.
A generalized scheme for this stepwise linear synthesis is presented below:
Scheme 1: Plausible Stepwise Linear Synthesis of this compound
The following table outlines the typical reagents and general conditions for each key transformation in the proposed synthetic route.
| Step | Transformation | Starting Material | Key Reagents & Catalyst | Solvent(s) | General Conditions |
| 1 | Methoxylation | 2,6-Dichloropyridine | Sodium methoxide (NaOMe) | Methanol (MeOH) | Reflux |
| 2a | Bromination | 2-Chloro-6-methoxypyridine | N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Room Temperature |
| 2b | Suzuki-Miyaura Coupling | 3-Bromo-2-chloro-6-methoxypyridine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/Water | 80-100 °C |
| 3 | Fluorination | 2-Chloro-6-methoxy-3-phenylpyridine | Potassium fluoride (KF) | Aprotic polar solvent (e.g., DMSO) | High Temperature |
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The successful and efficient large-scale synthesis of this compound heavily relies on the optimization of each reaction step, with a particular focus on the Suzuki-Miyaura cross-coupling reaction, which is often the most complex and costly step. ethz.ch Key parameters that are systematically varied to maximize yield, minimize impurities, and ensure scalability include the choice of catalyst, ligand, base, solvent, and temperature. researchgate.netacs.org
Optimization of the Suzuki-Miyaura Cross-Coupling Step:
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, but its efficiency can be highly dependent on the specific substrates and reaction conditions. libretexts.org For the coupling of a substituted halopyridine with phenylboronic acid, several factors must be considered for optimization.
Table of Optimized Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives:
| Parameter | Variation | Effect on Reaction | Representative References |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C, PEPPSI-type complexes | Catalyst choice impacts activity, stability, and cost. Heterogeneous catalysts like Pd/C can simplify product purification. acs.org | mdpi.comresearchgate.netnih.gov |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos), N-heterocyclic carbenes (NHCs) | Ligands stabilize the palladium center and influence the catalytic cycle's efficiency. Bulky, electron-rich ligands can improve yields for challenging substrates. chemrxiv.org | acs.org |
| Base | Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) | The base is crucial for the transmetalation step. Its strength and solubility can significantly affect reaction rates and yields. | mdpi.comacs.org |
| Solvent | Aprotic (e.g., 1,4-Dioxane, Toluene), Protic (e.g., Ethanol, Water), or mixtures | Solvent systems influence the solubility of reagents and the stability of the catalyst. Aqueous solvent mixtures are common and can enhance reaction rates. researchgate.netacs.org | researchgate.netacs.org |
| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and side reactions. Optimization is key to finding a balance. | acs.orgresearchgate.net |
| Boron Source | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | Boronic esters can offer improved stability and are sometimes used for challenging couplings. | libretexts.org |
For large-scale synthesis, not only the yield but also the ease of purification and the cost of reagents are critical. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is often explored for scalable processes as it allows for easier removal of the catalyst by filtration. acs.org Furthermore, the development of flow chemistry processes for Suzuki-Miyaura reactions is a modern approach that can offer enhanced control over reaction parameters, improved safety, and higher throughput for industrial production. acs.orgresearchgate.net
The removal of residual palladium from the final product is another significant challenge in scalable synthesis, especially for pharmaceutical applications. researchgate.netacs.org Various techniques, including treatment with scavenging agents, have been developed to reduce palladium levels to acceptable limits. researchgate.net
Theoretical and Computational Investigations of 2 Fluoro 6 Methoxy 3 Phenylpyridine
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)
The electronic structure of a molecule dictates its fundamental chemical properties. Molecular orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital containing the most energetic electrons and acts as an electron donor, while the LUMO is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. nih.gov In molecules with significant charge transfer character, the orbitals contributing to the HOMO and LUMO are often localized on different parts of the molecule, for instance, on donor and acceptor groups. researchgate.net Analysis of the HOMO and LUMO can reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance during chemical reactions.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-Fluoro-6-methoxy-3-phenylpyridine, rotation around the single bond connecting the phenyl and pyridine (B92270) rings gives rise to different conformers.
A potential energy surface (PES) is a mathematical map that relates the energy of a molecule to its geometry. By calculating the energy for various rotational angles (dihedral angles) between the two rings, a one-dimensional PES can be constructed. This surface helps identify the most stable conformer (the global minimum) and any other local energy minima. The optimized molecular geometry represents a point of equilibrium on this potential energy surface. semanticscholar.org The energy barriers between conformers, which correspond to transition states on the PES, determine the ease of interconversion. This analysis is crucial for understanding the molecule's flexibility and the predominant shapes it adopts.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. karazin.ua DFT calculations are central to modern computational chemistry due to their favorable balance of accuracy and computational cost. chemrxiv.org These calculations are used to determine optimized molecular geometries, predict vibrational frequencies, and calculate various electronic properties. nih.govnih.gov
A fundamental step in computational analysis is geometry optimization. This process computationally determines the three-dimensional arrangement of atoms that corresponds to the lowest energy, most stable structure of the molecule. researchgate.net Algorithms systematically adjust the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. semanticscholar.org
Following optimization, a vibrational analysis is performed. This involves calculating the second derivatives of the energy with respect to atomic displacements. The results yield the frequencies and modes of the molecule's fundamental vibrations. researchgate.net A key outcome of this analysis is the confirmation that the optimized structure is a true energy minimum, which is indicated by the absence of any imaginary vibrational frequencies. semanticscholar.org These calculated frequencies can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. nih.gov
DFT calculations are highly effective at predicting various spectroscopic parameters. By combining DFT with methods like Gauge-Including Atomic Orbital (GIAO), it is possible to compute NMR chemical shifts with a useful degree of accuracy. nih.gov This is particularly valuable for nuclei like ¹⁹F, which have a very wide range of chemical shifts and are sensitive probes of the local electronic environment. chemrxiv.orgmdpi.com The accuracy of these predictions depends on the choice of the DFT functional (e.g., B3LYP, M06-2X, BHandHLYP) and the basis set. mdpi.comresearchgate.net For fluorinated compounds, specific computational schemes are often developed to balance accuracy and cost. mdpi.com
As mentioned previously, vibrational frequencies obtained from DFT calculations can be used to interpret and assign experimental IR and Raman spectra. nih.govnih.gov Comparing the computed spectrum with the experimental one helps to confirm the molecular structure and understand the nature of its vibrational modes. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses specifically on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The energies of the HOMO and LUMO, and the distribution of these orbitals across the molecule, are key to understanding its reactivity. nih.gov
FMO analysis for this compound would involve mapping the HOMO and LUMO surfaces. The HOMO is likely to be concentrated on the more electron-rich parts of the molecule, such as the methoxy (B1213986) group and the aromatic rings, while the LUMO may be located on areas that can accommodate electron density, influenced by the electronegative fluorine atom. The HOMO-LUMO energy gap is a descriptor of chemical reactivity; a small gap often correlates with high polarizability and greater chemical reactivity. nih.gov
Reaction Mechanism Elucidation via Computational Methods
Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the structures of transition states—the high-energy species that represent the barrier to the reaction.
For a molecule like this compound, computational studies could be used to investigate its behavior in reactions such as electrophilic or nucleophilic aromatic substitution. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the reaction's feasibility (thermodynamics) and how fast it is likely to proceed (kinetics). This provides a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain through experimental means alone.
Solvent Effects and Solvation Models
No studies were found that analyze the influence of different solvents on the properties of this compound. Research in this area would typically involve the use of implicit or explicit solvation models to understand how the compound's electronic structure, conformation, and reactivity are affected by its environment.
Molecular Dynamics Simulations for Dynamic Behavior
While information exists for other isomers, such as 2-Fluoro-6-methoxy-4-phenylpyridine, no data is available for the specific 3-phenyl-substituted compound as requested. Therefore, no data tables or detailed research findings can be generated at this time.
Comprehensive Spectroscopic and Structural Data for this compound Not Publicly Available
A thorough search for experimental data on the chemical compound this compound has revealed a significant lack of publicly available information required to fulfill a detailed analysis of its advanced spectroscopic and structural characteristics. Despite extensive searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography data, specific experimental findings for this particular molecule could not be located in the public domain.
The inquiry sought to populate a detailed article structured around the compound's spectroscopic and structural elucidation. This included specific subsections on ¹H, ¹³C, and ¹⁹F NMR analysis, two-dimensional NMR techniques, vibrational spectroscopy, mass spectrometry fragmentation pathways, and solid-state molecular geometry.
While general spectroscopic data for related but structurally distinct compounds—such as various isomers of fluorophenylpyridines, methoxyphenylpyridines, and phenylpyridines—are available, this information is not applicable for the precise analysis of this compound. The unique substitution pattern of a fluorine atom at the 2-position, a methoxy group at the 6-position, and a phenyl group at the 3-position of the pyridine ring will produce a distinct set of spectroscopic data. Using data from analogous compounds would be scientifically inaccurate and would not meet the requirements for a detailed and specific characterization.
Consequently, without access to primary research data from synthesis and characterization studies of this compound, it is not possible to provide the in-depth, data-driven article as requested. The creation of scientifically accurate data tables and a thorough discussion of the compound's specific structural features is contingent on the availability of such experimental results.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 6 Methoxy 3 Phenylpyridine
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Chromophoric Properties
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule and characterizing its chromophoric properties. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur and their intensities are directly related to the molecule's electronic structure, particularly the nature of its chromophores and any attached auxochromes. In the case of 2-Fluoro-6-methoxy-3-phenylpyridine, the UV-Vis spectrum is expected to be a composite of the electronic transitions originating from the substituted pyridine (B92270) ring and the phenyl group.
Detailed Research Findings from a Related Compound
To approximate the UV-Vis spectral characteristics of this compound, a theoretical and experimental study on 2-amino-6-methoxy-3-nitropyridine (B1334430) (AMNP) serves as a valuable reference point redalyc.org. The investigation of AMNP, which shares the 2- and 6-position substituents on the pyridine ring, was conducted using density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, with experimental validation in an ethanol (B145695) solvent redalyc.org. The calculated and experimental absorption maxima for AMNP are detailed in the table below.
| Compound | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Assignment |
|---|---|---|---|---|
| 2-amino-6-methoxy-3-nitropyridine | Ethanol | 385, 301, 258 | 387, 303, 260 | π → π* and n → π* transitions |
The observed absorption bands in AMNP are attributed to π → π* and n → π* electronic transitions redalyc.org. The π → π* transitions typically arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions involve the excitation of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atom of the pyridine ring, to a π* antibonding orbital.
Theoretical Considerations for this compound
The electronic spectrum of this compound is primarily determined by the pyridine core, which acts as the main chromophore. The substituents—fluoro, methoxy (B1213986), and phenyl groups—will modulate the energy of the electronic transitions and thus the position of the absorption maxima (λmax).
Pyridine Core: The parent pyridine molecule exhibits π → π* transitions at approximately 170 nm and 250 nm, and a weaker n → π* transition around 270 nm.
Phenyl Group: The introduction of a phenyl group at the 3-position introduces an additional chromophore. Benzene itself shows characteristic π → π* absorptions. The electronic interaction between the pyridine and phenyl rings in 3-phenylpyridine (B14346) is expected to cause a bathochromic (red) shift in the absorption bands compared to pyridine alone.
Methoxy Group (-OCH3): The methoxy group at the 6-position is a strong auxochrome. With its lone pair of electrons, it can donate electron density to the pyridine ring through the resonance effect (+R effect). This donation of electrons raises the energy of the highest occupied molecular orbital (HOMO) and often leads to a significant bathochromic shift of the π → π* transitions.
Fluoro Group (-F): The fluorine atom at the 2-position has a dual effect. It is highly electronegative, leading to an inductive electron-withdrawing effect (-I effect). However, like the methoxy group, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R effect). Typically, for halogens, the inductive effect is stronger than the resonance effect. The net effect of the fluorine substituent on the absorption spectrum can be complex, potentially leading to either a slight bathochromic or hypsochromic (blue) shift, depending on the specific electronic transition and its interaction with other substituents.
Predicted Chromophoric Properties and Electronic Transitions
Based on the analysis of substituent effects, the UV-Vis spectrum of this compound is anticipated to display absorption bands corresponding to π → π* and n → π* transitions. The combination of the phenyl and methoxy groups is expected to induce a significant bathochromic shift compared to unsubstituted pyridine. The π-conjugation between the phenyl and pyridine rings, enhanced by the electron-donating methoxy group, will likely lower the energy gap for the π → π* transitions, pushing the primary absorption bands to longer wavelengths. The n → π* transition of the pyridine nitrogen may also be observable, although it is often of lower intensity and can sometimes be obscured by the more intense π → π* bands.
The precise λmax values would require specific experimental measurement or high-level computational studies, such as TD-DFT calculations, for this particular molecule nih.govresearchgate.netmdpi.com. However, it is reasonable to predict that the main absorption bands for this compound would lie in the range of 250-350 nm, reflecting the extended conjugation and the influence of the powerful auxochromic methoxy group.
Applications of 2 Fluoro 6 Methoxy 3 Phenylpyridine in Organic Synthesis
As a Building Block for Complex Heterocyclic Systems
The pyridine (B92270) scaffold is a fundamental component in a vast array of complex heterocyclic systems, including pharmaceuticals and functional materials. 2-Fluoro-6-methoxy-3-phenylpyridine serves as a valuable building block for the synthesis of more intricate molecular structures. The reactivity of the fluoro and methoxy (B1213986) substituents, combined with the potential for functionalization of the phenyl ring, allows for its incorporation into larger, polycyclic, and fused heterocyclic systems.
For instance, the pyridine nitrogen and the substituents on the ring can direct further reactions, enabling the construction of fused rings such as furo[3,2-c]pyridines or pyrazolo[3,4-b]pyridines. While specific examples detailing the use of this compound in the synthesis of such complex systems are not extensively documented in readily available literature, the principles of heterocyclic synthesis suggest its utility in this regard. The general reactivity of substituted pyridines in cycloaddition and condensation reactions underscores the potential of this compound as a precursor to novel heterocyclic frameworks.
Role in the Synthesis of Functionalized Pyridine Derivatives
A primary application of this compound is in the synthesis of functionalized pyridine derivatives. The fluorine atom at the 2-position of the pyridine ring is a particularly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govyoutube.com This reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. stackexchange.com
This allows for the introduction of a wide variety of nucleophiles at the C-2 position, leading to a diverse range of 2-substituted-6-methoxy-3-phenylpyridine derivatives. Common nucleophiles include amines, alcohols, and thiols, yielding amino-, alkoxy-, and thio-substituted pyridines, respectively. These reactions are often carried out under mild conditions, making this a highly practical method for late-stage functionalization of the pyridine core. nih.gov
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoropyridines
| Nucleophile | Resulting Functional Group | Product Class |
|---|---|---|
| R-NH₂ (Amine) | -NHR | 2-Aminopyridine derivative |
| R-OH (Alcohol) | -OR | 2-Alkoxypyridine derivative |
| R-SH (Thiol) | -SR | 2-Thiooxypyridine derivative |
| Organometallic Reagents | -R | 2-Alkyl/Arylpyridine derivative |
This table illustrates the general utility of 2-fluoropyridines in SNAr reactions for the synthesis of various functionalized pyridine derivatives.
The methoxy group at the 6-position can also be a site for nucleophilic substitution, although it is generally less reactive than the 2-fluoro group. This differential reactivity can be exploited for the sequential functionalization of the pyridine ring.
Precursor to Ligands for Catalysis (e.g., in coordination chemistry)
Phenylpyridine derivatives are widely recognized for their role as ligands in coordination chemistry and catalysis. wikipedia.org Specifically, 2-phenylpyridine (B120327) and its derivatives are classic examples of C^N cyclometalating ligands, which form highly stable complexes with transition metals such as iridium, platinum, and palladium. wikipedia.orgnih.gov These metal complexes have found significant applications in various fields, including as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as catalysts in a range of organic transformations.
This compound is a promising precursor for the synthesis of such ligands. The pyridine nitrogen and the ortho-carbon of the phenyl ring can coordinate to a metal center to form a five-membered metallacycle. The fluorine and methoxy substituents on the pyridine ring can modulate the electronic properties of the resulting ligand and, consequently, the photophysical and catalytic properties of the metal complex. For example, the electron-withdrawing fluorine atom can influence the energy levels of the frontier molecular orbitals, potentially leading to blue-shifted emission in phosphorescent complexes.
The general process of forming a cyclometalated complex with a 2-phenylpyridine derivative is depicted below:
General Reaction for Cyclometalation: n C₆H₅-C₅H₄N + MClₓ → [M(C₆H₄-C₅H₄N)ₙClₓ₋ₙ] + n HCl
Where M is a transition metal, and C₆H₅-C₅H₄N represents a 2-phenylpyridine-based ligand.
Utility in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net Pyridine derivatives are frequently employed in MCRs due to the ability of the nitrogen atom to participate in various reaction cascades.
While specific MCRs involving this compound are not extensively reported, its structural features suggest its potential utility in this area. For instance, the pyridine nitrogen could act as a basic or nucleophilic center to initiate or participate in MCRs. The reactive fluoro and methoxy groups could also be involved in subsequent transformations or serve to influence the regioselectivity of the MCR. Given the growing interest in fluorinated compounds in medicinal chemistry and materials science, the development of MCRs utilizing fluorinated building blocks like this compound is a promising area of research.
Development of Novel Synthetic Routes to Related Fluorinated and Methoxylated Phenylpyridines
This compound can serve as a versatile starting material for the synthesis of other, more complex fluorinated and methoxylated phenylpyridines. The existing functional groups can be modified or used to direct the introduction of new substituents.
For example, the fluorine atom can be displaced by a variety of nucleophiles, as discussed in section 6.2, to generate a library of 2-substituted-6-methoxy-3-phenylpyridine derivatives. Furthermore, the phenyl ring can be functionalized through electrophilic aromatic substitution reactions, with the existing substituents on the pyridine ring influencing the position of the incoming electrophile.
Additionally, the methoxy group could potentially be cleaved to the corresponding hydroxypyridine, which could then be used in further functionalization reactions. The development of synthetic routes starting from this compound allows for the systematic exploration of the chemical space around this scaffold, which is valuable for structure-activity relationship (SAR) studies in drug discovery and for the fine-tuning of properties in materials science.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Furo[3,2-c]pyridines |
| Pyrazolo[3,4-b]pyridines |
| 2-Aminopyridine |
| 2-Alkoxypyridine |
| 2-Thiooxypyridine |
| 2-Alkyl/Arylpyridine |
| 2-Phenylpyridine |
Advanced Materials Science Applications of 2 Fluoro 6 Methoxy 3 Phenylpyridine Derivatives
Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The development of efficient and stable materials is critical for advancing Organic Light-Emitting Diode (OLED) technology. Derivatives of 2-Fluoro-6-methoxy-3-phenylpyridine are promising candidates for use as emitters or host materials in these devices. The pyridine (B92270) core is a well-established building block for fluorescent compounds. nih.gov The electronic properties of this core can be finely tuned by introducing electron-donating groups, like the methoxy (B1213986) group, and electron-withdrawing groups, such as the fluorine atom, to control the internal charge transfer (ICT) state and, consequently, the emission color and efficiency. nih.gov
The 2-phenylpyridine (B120327) moiety, in particular, is a classic structural motif in high-efficiency phosphorescent emitters, such as iridium(III) complexes. Furthermore, fluorinated pyridine derivatives are actively being explored for creating novel luminescent materials. For instance, 3-Fluoro-2-pyridinecarbonitrile is used as a building block for synthesizing molecules that exhibit aggregation-induced emission (AIE), a highly desirable property for solid-state lighting applications. ossila.com This suggests that the 2-fluoro-pyridine scaffold could be integrated into new AIE-active luminogens. Research into pyridine-containing macrocyclic compounds has also demonstrated their potential as electrofluorescent materials. The strategic placement of substituents on the pyridine ring is key to optimizing the internal charge transfer states that govern fluorescence. nih.gov Palladium-based supramolecular cages that incorporate pyridyl ligands have also been shown to possess unique optoelectronic properties, opening another avenue for the application of these derivatives. acs.org
Integration into Functional Polymers and Nanomaterials (e.g., as monomers)
Functional polymers offer a pathway to creating materials with specific, engineered properties for applications ranging from electronics to biomedical devices. Derivatives of this compound can be envisioned as valuable monomers for synthesizing such polymers. The creation of functional polymers can be achieved by polymerizing monomers that already contain the desired functionality. mdpi.com
The fluorine atom on the pyridine ring is a key feature for polymerization. Fluorinated pyridines, such as pentafluoropyridine, are known to be highly reactive building blocks for creating advanced fluoropolymers. mdpi.com The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, allowing the pyridine derivative to be incorporated into a polymer chain. For example, poly(ether pyridine) polymers have been synthesized through the polycondensation of fluorinated pyridine monomers with diols under heating. mdpi.com Similarly, pyridine-containing units like 4-vinylpyridine (B31050) are well-established functional monomers used in polymerization processes. ui.ac.id
Beyond polymers, these derivatives have potential in the field of nanomaterials. The synthesis of polyfunctionalized pyridines can be catalyzed by nanoparticles, indicating a synergy between these two classes of materials. researchgate.net Furthermore, functional molecules can be grafted onto the surface of nanoparticles to impart specific properties. Polysaccharide-based nanoparticles, for example, can be functionalized with amino-group-containing compounds. mdpi.com A derivative of this compound could be modified with an amine, enabling its attachment to such reactive nanoparticles for applications in sensing or imaging.
Photophysical Properties and Their Exploitation (e.g., fluorescence, charge transport)
The photophysical behavior of a molecule—how it absorbs and emits light—is fundamental to its use in optoelectronic applications. The this compound structure is intrinsically designed to possess interesting photophysical properties. The combination of an electron-donating group (-OCH₃) and an electron-withdrawing group (-F) on the same π-conjugated system can promote an intramolecular charge transfer (ICT) excited state, which is often associated with strong fluorescence and high sensitivity to the local environment.
Studies on analogous systems have shown that the fluorescence of pyridine derivatives can be systematically tuned. Pyridine-appended fluorophores can exhibit emission colors ranging from green to red depending on their aggregation state and molecular structure. rsc.org Some novel pyridine-based compounds have been found to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent upon aggregation in the solid state. nih.gov This property is crucial for fabricating bright and efficient OLEDs. The photophysical properties of simple pyridine-core fluorophores are highly dependent on the solvent, which can influence excited-state deactivation pathways. mdpi.com This sensitivity can be exploited for developing chemical sensors.
The table below summarizes the photophysical characteristics observed in various related pyridine-based systems, illustrating the potential of this chemical class.
| Compound Class | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Key Photophysical Findings | Source(s) |
| Pyridine-appended Acrylonitriles | Not specified | 514 - 644 nm | Tunable fluorescence from green to red based on molecular aggregation and crystal packing. | rsc.org |
| 2-Aryl-3-(organylethynyl)pyridines | UV region | 300 - 450 nm | Emission is highly dependent on solvent polarity; useful for sensor applications. | mdpi.com |
| Pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines | Not specified | Not specified | Exhibit Aggregation-Induced Emission Enhancement (AIEE) properties. | nih.gov |
Self-Assembly and Supramolecular Chemistry
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This bottom-up approach is a powerful tool for creating complex nanomaterials. Derivatives of this compound are excellent candidates for supramolecular chemistry due to the variety of interaction sites within their structure.
The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. The assembly of molecules using a combination of hydrogen and halogen bonds is a reliable strategy in crystal engineering. nih.gov The fluorine atom in the target compound can participate in halogen bonding (C-F···X) or hydrogen bonding (C-H···F), while the phenyl and pyridine rings can engage in π-π stacking. These varied interactions allow for the construction of predictable 1-D and 2-D architectures. nih.gov Studies of pyridine- and pyrazole-based coordination compounds have highlighted the importance of non-covalent contacts like anion–π, π–π, and C–H∙∙∙π interactions in stabilizing layered assemblies. mdpi.com
Coordination-driven self-assembly, where metal ions link pyridyl ligands, is another powerful strategy. This has been used to create complex structures like metallacycles and cages with tailored functions. acs.orgnih.gov For example, pyrene (B120774) units decorated with pyridyl groups have been self-assembled with platinum complexes to form highly emissive metallacycles whose fluorescent properties can be tuned by changing the ancillary ligands. nih.gov The ability of pyridine-appended fluorophores to self-assemble into 1D nanostructures further underscores the potential of these derivatives in creating ordered materials with emergent optical properties. rsc.org
| Interaction Type | Molecular Components Involved | Potential Supramolecular Outcome | Source(s) |
| Metal Coordination | Pyridine Nitrogen + Metal Ion (e.g., Pd(II), Pt(II)) | Discrete metallacycles, cages, or surface-confined networks with specific geometries. | acs.orgnih.govacs.org |
| Hydrogen Bonding | Pyridine Nitrogen (acceptor) + H-bond Donor (e.g., -OH, -NH₂) | Defined 1D chains or 2D sheets; works in concert with other interactions. | nih.govmdpi.com |
| Halogen Bonding | Fluorine atom + Electron-rich atom (e.g., N, O) | Directional interaction that supports the formation of extended solid-state networks. | nih.gov |
| π-π Stacking | Phenyl and Pyridine aromatic rings | Stabilization of layered assemblies; can influence photophysical properties. | mdpi.comnih.gov |
Future Research Directions and Challenges for 2 Fluoro 6 Methoxy 3 Phenylpyridine
Exploration of Underexplored Reaction Pathways for Enhanced Functionalization
The functionalization of pyridine (B92270) rings is a cornerstone of synthetic chemistry, and for a molecule like 2-Fluoro-6-methoxy-3-phenylpyridine, several advanced methods remain to be explored. The inherent electronic properties of the substituted pyridine core present unique opportunities for novel transformations.
Future research could focus on leveraging the existing substituents to direct further reactions. For instance, photocatalysis represents a rapidly evolving field that could offer new pathways for functionalization. nih.goveurekalert.orgbionity.comacs.org The use of visible light and a photocatalyst could enable C-H functionalization at positions not readily accessible through traditional methods, or facilitate novel coupling reactions. eurekalert.orgbionity.com The generation of pyridinyl radicals through single-electron transfer processes opens up new avenues for creating carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net
Another area of interest is the application of modern C-H activation/functionalization techniques. nih.govslideshare.netnih.gov While the pyridine nitrogen can complicate these reactions, the development of new catalysts and directing group strategies could allow for precise modification of the pyridine or phenyl rings. nih.govnih.gov Research into directing group-free C-H functionalization, which is a significant challenge for pyridines, would be particularly valuable. nih.gov
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic planning. nih.govrsc.orgresearchgate.netbiosynce.comacs.orgnih.gov For the synthesis of this compound and its derivatives, a shift away from traditional, often harsh, reaction conditions is a key future direction.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyridine derivatives. nih.govacs.orgnih.gov Applying microwave irradiation to the key bond-forming steps in the synthesis of this compound could lead to more efficient and environmentally benign protocols. nih.govacs.org
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. beilstein-journals.orgtechnologynetworks.comvcu.eduacs.orgacs.org The development of a flow-based synthesis for this compound could streamline its production, minimize waste, and potentially enable the use of reaction conditions that are difficult to manage in a traditional laboratory setting. beilstein-journals.orgtechnologynetworks.comvcu.edu
Metal-Free Catalysis: The use of heavy metals in catalysis can lead to product contamination and environmental concerns. Research into metal-free reaction pathways, such as those employing organocatalysts or iodine-mediated reactions, is a promising avenue for the greener synthesis of functionalized pyridines. organic-chemistry.org
The following table summarizes potential green synthetic approaches applicable to pyridine derivatives:
| Green Chemistry Approach | Potential Advantages for Pyridine Synthesis | Representative Catalyst/Condition |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy use. nih.govacs.org | Ethanol (B145695) as solvent, microwave irradiation. nih.govacs.org |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. beilstein-journals.orgtechnologynetworks.com | Brønsted acid catalyst in a flow reactor. beilstein-journals.org |
| Metal-Free Catalysis | Avoidance of toxic heavy metals, reduced contamination. organic-chemistry.org | Iodine/triethylamine. organic-chemistry.org |
| Heterogeneous Catalysis | Easy catalyst separation and recycling. nih.govacs.org | Metal-organic frameworks (MOFs). acs.org |
Advanced Computational Modeling for Predictive Chemistry and Property Design
Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. numberanalytics.comnumberanalytics.comarxiv.orgyoutube.com For this compound, computational modeling can provide valuable insights.
Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, molecular orbital energies, and electrostatic potential. numberanalytics.com This information can help to rationalize its reactivity in various chemical reactions and predict the most likely sites for electrophilic or nucleophilic attack. numberanalytics.comarxiv.org Furthermore, computational models can be used to explore the mechanisms of potential reactions, saving significant time and resources in the laboratory.
Machine learning and artificial intelligence are also emerging as transformative technologies in chemistry. numberanalytics.comnih.gov By training algorithms on large datasets of chemical reactions and properties, it may become possible to predict optimal reaction conditions for the synthesis and functionalization of this compound, or to design new derivatives with specific desired properties. numberanalytics.com
Expanding the Scope of Non-Biological Synthetic and Materials Applications
While many heterocyclic compounds are explored for their biological activity, there is a vast and growing interest in their application in materials science. mdpi.comtaylorandfrancis.comacs.orgrsc.orgmdpi.com The unique electronic and structural features of this compound make it a candidate for incorporation into advanced materials.
The bipyridine unit is a well-known ligand in coordination chemistry and a building block for supramolecular structures and functional materials. mdpi.comtaylorandfrancis.comrsc.orgmdpi.com The specific substitution pattern of this compound could lead to novel ligands with tailored electronic properties for use in catalysts, sensors, or light-emitting materials. taylorandfrancis.comrsc.org For example, insulated π-conjugated 2,2′-bipyridines have shown enhanced performance in luminescent materials and catalysts. rsc.org
Addressing Challenges in Regio- and Stereoselectivity
A persistent challenge in pyridine chemistry is controlling the regioselectivity of functionalization reactions. nih.govslideshare.netnih.govznaturforsch.comacs.orgresearchgate.netrsc.orgacs.org The electronic influence of the nitrogen atom, combined with the effects of the existing fluoro, methoxy (B1213986), and phenyl substituents, can lead to a mixture of products. acs.orgresearchgate.net
Future research will need to focus on developing highly regioselective methods for the further modification of this compound. This could involve the use of sterically demanding catalysts that favor one reaction site over others, or the temporary installation of directing groups to guide the reaction to a specific position. nih.govznaturforsch.com The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group will be a key factor in determining the outcome of many reactions, and understanding and controlling these effects will be crucial. nih.gov
For reactions that create new chiral centers, achieving high stereoselectivity is another significant hurdle. acs.orgacs.orgmdpi.com The development of catalytic asymmetric methods for the functionalization of this scaffold would be highly valuable, opening up possibilities for its use in applications where chirality is important. mdpi.com
The following table highlights common challenges and potential strategies for achieving selectivity in pyridine functionalization:
| Selectivity Challenge | Influencing Factors | Potential Strategies |
| Regioselectivity | Electronic effects of substituents, steric hindrance. nih.govacs.org | Use of directing groups, catalyst design, choice of reagents. nih.govznaturforsch.comrsc.org |
| Stereoselectivity | Nature of the catalyst, reaction conditions. acs.orgmdpi.com | Chiral catalysts, asymmetric induction from existing chiral centers. mdpi.com |
Integration with Emerging Chemical Technologies for Novel Discoveries
The future of chemical research will undoubtedly be shaped by the integration of emerging technologies. numberanalytics.comnumberanalytics.comnih.govrsc.org For a compound like this compound, these technologies could unlock new possibilities.
High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a large number of reaction conditions, catalysts, and reagents to identify optimal parameters for the synthesis and functionalization of the target molecule. This can dramatically accelerate the pace of research and discovery.
Automated Synthesis: The use of robotic systems for chemical synthesis can improve reproducibility, allow for the exploration of a wider range of reaction parameters, and free up researchers to focus on more complex tasks. numberanalytics.com
Data-Driven Discovery: By combining experimental data with computational modeling and machine learning, it may be possible to identify novel reactions and applications for this compound that would not be apparent from traditional research approaches. numberanalytics.comnih.gov
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-Fluoro-6-methoxy-3-phenylpyridine, and what key reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic fluorination using potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (~100°C). Alternatively, catalytic hydrogenation with palladium on carbon (Pd/C) in methanol under hydrogen gas can reduce nitro or halogenated intermediates to yield the final product. Key factors include solvent choice, reaction temperature, and catalyst loading. For example, DMSO enhances fluoride ion reactivity, while Pd/C catalytic efficiency depends on hydrogen pressure and substrate purity .
Q. Which spectroscopic and chromatographic methods are most effective for purity assessment of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred for quantifying purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F/¹³C) confirms structural integrity. X-ray crystallography (as demonstrated for related fluoropyridines) resolves ambiguities in regiochemistry. Mass spectrometry (MS) validates molecular weight. Cross-referencing these techniques ensures accurate characterization .
Q. What safety precautions are recommended when handling fluorinated pyridine derivatives in laboratory settings?
- Methodological Answer : Use fume hoods for volatile reactions, nitrile gloves, and lab coats to prevent skin contact. Store waste separately in designated containers for halogenated organics. Collaborate with certified waste management services for disposal. Toxicity data may be incomplete, so treat all intermediates as hazardous .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR, X-ray crystallography) when characterizing fluorinated pyridine derivatives?
- Methodological Answer : Contradictions between NMR chemical shifts and X-ray diffraction (XRD) data often arise from dynamic effects (e.g., tautomerism) or crystal packing. Combine solid-state (XRD) and solution-state (NMR) analyses. Computational methods like density functional theory (DFT) can model electronic environments to reconcile differences. For example, crystal structures of related compounds (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) validated NMR assignments .
Q. What strategies optimize the regioselectivity of fluorination in pyridine derivatives to achieve desired substitution patterns?
- Methodological Answer : Fluorination regioselectivity is influenced by directing groups (e.g., methoxy or phenyl groups) and reaction conditions. Electrophilic fluorinating agents (e.g., Selectfluor®) target electron-rich positions, while nucleophilic fluorination (e.g., KF) favors electron-deficient sites. Temperature control (e.g., cryogenic conditions for kinetic control) and solvent polarity adjustments can further refine selectivity .
Q. How do electronic effects of fluorine and methoxy groups influence the reactivity of this compound in further functionalization reactions?
- Methodological Answer : The electron-withdrawing fluorine atom deactivates the pyridine ring, directing electrophilic substitution to the 4-position (para to fluorine). The methoxy group, being electron-donating, activates the 5-position (ortho/para to methoxy). Computational modeling (e.g., Fukui indices) predicts reactive sites, while experimental validation via Suzuki-Miyaura cross-coupling or nitration confirms regiochemical outcomes .
Q. What are the challenges in crystallizing fluorinated pyridine derivatives, and how can they be mitigated?
- Methodological Answer : Fluorine’s small size and high electronegativity disrupt crystal packing. Slow evaporation from mixed solvents (e.g., hexane/ethyl acetate) promotes ordered lattice formation. Seeding with microcrystals or using temperature-gradient methods improves reproducibility. For example, the crystal structure of 2-ferrocenyl-3-methoxy-6-methylpyridine was resolved via slow diffusion in dichloromethane/methanol .
Key Notes
- Safety : Always prioritize institutional protocols for hazardous waste disposal and personal protective equipment (PPE) .
- Data Validation : Combine experimental (XRD, NMR) and computational (DFT) methods to resolve structural ambiguities .
- Optimization : Screen solvents, catalysts, and temperatures systematically to enhance reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
